molecular formula C16H17N3O2 B2461428 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide CAS No. 2380078-13-5

6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

Cat. No. B2461428
CAS RN: 2380078-13-5
M. Wt: 283.331
InChI Key: IRASOIOSGUTILF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has been found to have potential therapeutic applications in the treatment of cancer, particularly in combination with other cancer therapies.

Mechanism of Action

6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide works by inhibiting the adenosine A2A receptor, which is overexpressed in many types of cancer cells. By blocking this receptor, 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide reduces the immunosuppressive effects of adenosine and enhances the activity of immune cells such as T cells and natural killer cells, which can help to eliminate cancer cells.
Biochemical and physiological effects:
Studies have shown that 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide can increase the infiltration of immune cells into tumors, reduce the number of regulatory T cells, and enhance the production of cytokines that promote an anti-tumor immune response. It has also been found to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is its ability to enhance the activity of other cancer therapies, which can potentially increase their effectiveness. However, its mechanism of action is complex and may require careful consideration when designing experiments. Additionally, the availability of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide may be limited due to its proprietary nature.

Future Directions

There are several potential future directions for research on 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide. These include:
1. Clinical trials to evaluate the safety and efficacy of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide in combination with other cancer therapies in humans.
2. Development of new A2A receptor antagonists with improved pharmacokinetic properties and potency.
3. Investigation of the role of the adenosine A2A receptor in other disease states, such as autoimmune disorders and chronic inflammatory conditions.
4. Exploration of the potential for 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide to enhance the activity of other immune-based therapies, such as CAR-T cell therapy.
5. Further elucidation of the molecular mechanisms underlying the anti-tumor effects of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide.
6. Investigation of the potential for 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide to be used as a biomarker to predict response to other cancer therapies.
In conclusion, 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a promising small molecule inhibitor that has potential therapeutic applications in the treatment of cancer. Its ability to enhance the activity of other cancer therapies and promote an anti-tumor immune response make it an attractive candidate for further research. Future studies should focus on evaluating its safety and efficacy in humans and exploring its potential in other disease states.

Synthesis Methods

The synthesis of 6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide involves a series of chemical reactions that result in the formation of the final product. The exact method of synthesis is proprietary information, but it is known that the starting materials are commercially available and the process involves several steps of purification and isolation.

Scientific Research Applications

6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, where it has been found to enhance the anti-tumor activity of other cancer therapies such as chemotherapy and immunotherapy. It has also been shown to have a synergistic effect when combined with other A2A receptor antagonists.

properties

IUPAC Name

6-cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-3-6-15(21-2)13(7-10)19-16(20)14-8-12(11-4-5-11)17-9-18-14/h3,6-9,11H,4-5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRASOIOSGUTILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

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